2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Overview
Description
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID: is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and an acetic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a pyrrole aldehyde under acidic conditions, followed by oxidation and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, reduced thiazolidine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activities.
Biology
In biological research, the compound is studied for its interactions with various biomolecules and its potential as a biochemical probe.
Medicine
The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine and pyrrole moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Shares the thiazolidine ring but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the thiazolidine structure.
2-Mercaptoacetic acid: Contains a sulfur atom and acetic acid group but lacks the complex ring structures.
Uniqueness
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of a thiazolidine ring, a pyrrole moiety, and an acetic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-7-4-9(8(2)14(7)3)5-10-12(18)15(6-11(16)17)13(19)20-10/h4-5H,6H2,1-3H3,(H,16,17)/b10-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRHHXCRTRVVTA-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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